molecular formula C25H30N2O8 B12723289 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester CAS No. 108914-32-5

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester

Cat. No.: B12723289
CAS No.: 108914-32-5
M. Wt: 486.5 g/mol
InChI Key: HWLHCKNUCMUAMM-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the pyridine ring through cyclization reactions.

    Step 2: Introduction of the carboxylic acid groups via oxidation reactions.

    Step 3: Addition of the nitrophenyl group through nitration reactions.

    Step 4: Formation of the spiro compound through spirocyclization reactions.

    Step 5: Esterification to form the final ester compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with amine groups replacing nitro groups.

    Substituted Derivatives: Compounds with different functional groups replacing original groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Polymers: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects are likely mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Spiro compounds: Compounds with spirocyclic structures similar to the spiro(4,5)decane moiety.

Uniqueness

The unique combination of functional groups and structural features in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

108914-32-5

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

5-O-(1,4-dioxaspiro[4.5]decan-3-ylmethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H30N2O8/c1-15-20(23(28)32-3)22(17-8-7-9-18(12-17)27(30)31)21(16(2)26-15)24(29)33-13-19-14-34-25(35-19)10-5-4-6-11-25/h7-9,12,19,22,26H,4-6,10-11,13-14H2,1-3H3

InChI Key

HWLHCKNUCMUAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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